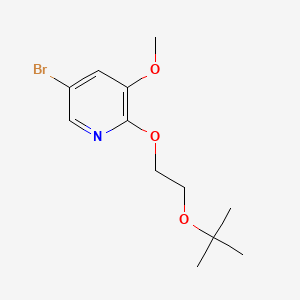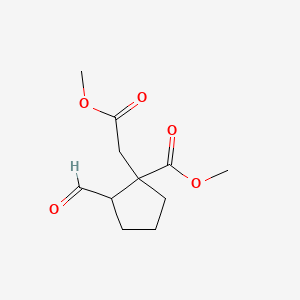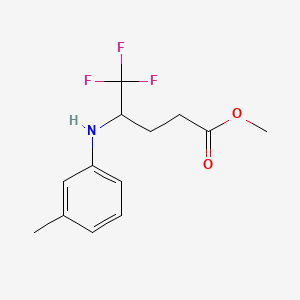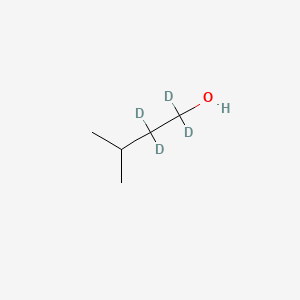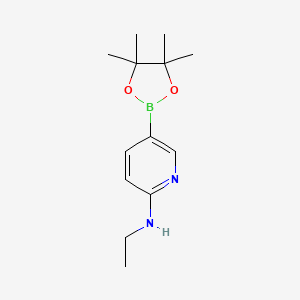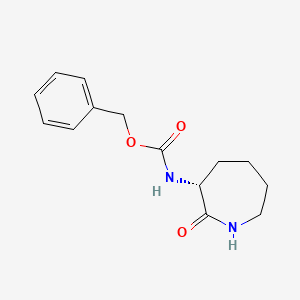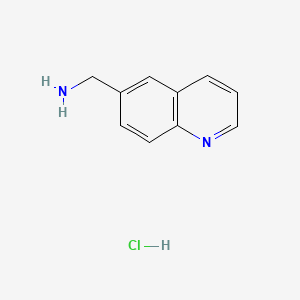
Quinolin-6-ylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound is particularly noted for its potential in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Quinolin-6-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer, antimicrobial, and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Quinolin-6-ylmethanamine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-6-ylmethanamine hydrochloride typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-6-carboxaldehyde using a suitable reducing agent such as sodium borohydride, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Quinolin-6-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides in the presence of a base.
Major Products:
- Oxidation products: Quinolin-6-ylnitroso or quinolin-6-ylnitro derivatives.
- Reduction products: Tetrahydroquinoline derivatives.
- Substitution products: Various amides, ureas, and other functionalized derivatives.
Wirkmechanismus
The mechanism of action of Quinolin-6-ylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids, thereby modulating their activity.
Inhibiting key biological pathways: For example, inhibiting the synthesis of nucleic acids or proteins in microbial or cancer cells.
Inducing cellular responses: Such as apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Quinolin-6-ylmethanamine hydrochloride can be compared with other quinoline derivatives, such as:
Quinolin-8-ylmethanamine hydrochloride: Similar structure but with the amine group at the 8-position, which may result in different biological activities.
Quinolin-4-ylmethanamine hydrochloride: Another positional isomer with distinct chemical and biological properties.
Quinolin-2-ylmethanamine hydrochloride: Known for its use in different synthetic and medicinal applications.
Uniqueness: this compound is unique due to its specific position of the amine group on the quinoline ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to unique biological activities and applications in various fields of research.
Eigenschaften
IUPAC Name |
quinolin-6-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZKVGMOFRAED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
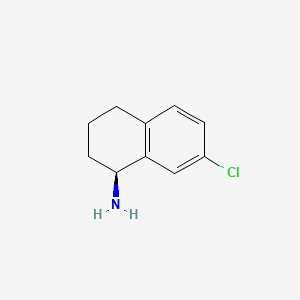
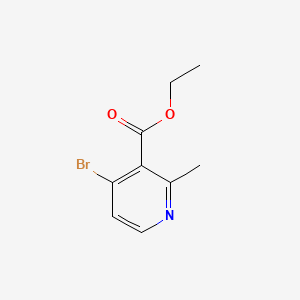
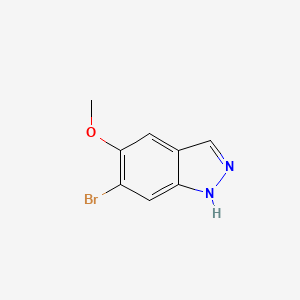
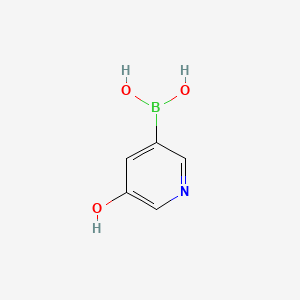
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)
![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)
